Cyclopropyl(3-hydroxyphenyl)methanone
Overview
Description
Cyclopropyl(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by a cyclopropyl group attached to a 3-hydroxyphenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(3-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 3-hydroxybenzene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the Friedel-Crafts acylation of 3-hydroxybenzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl(3-oxophenyl)methanone or cyclopropyl(3-carboxyphenyl)methanone.
Reduction: Formation of cyclopropyl(3-hydroxyphenyl)methanol.
Substitution: Formation of cyclopropyl(3-halophenyl)methanone.
Scientific Research Applications
Cyclopropyl(3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropyl(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The methanone linkage allows for the formation of covalent bonds with target proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Cyclopropyl(3-hydroxyphenyl)methanone can be compared with other similar compounds such as:
Cyclopropyl(4-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in the para position.
Cyclopropyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in the ortho position.
Cyclopropyl(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in the specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
cyclopropyl-(3-hydroxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXYHFJUSJUSDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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